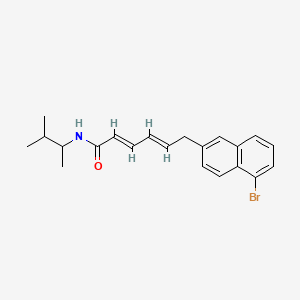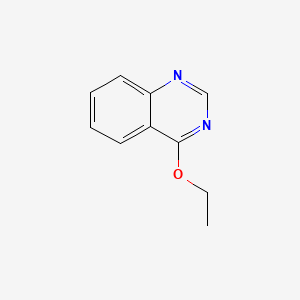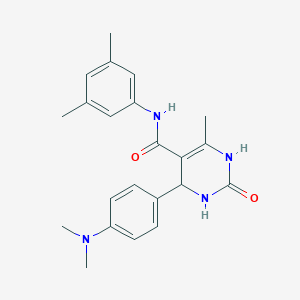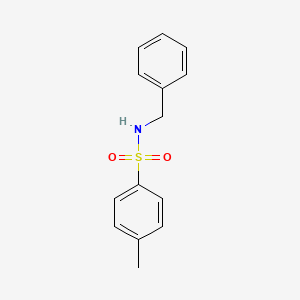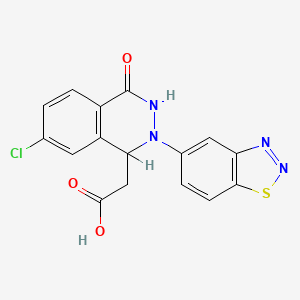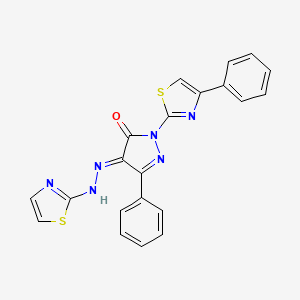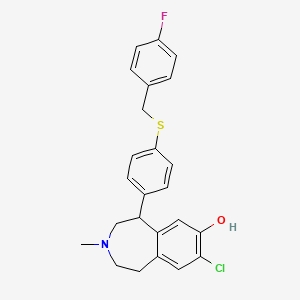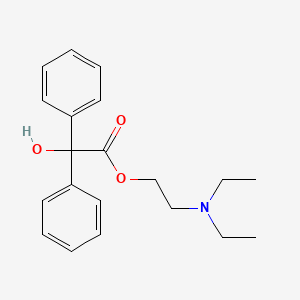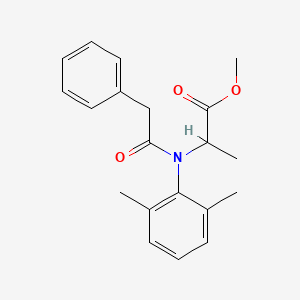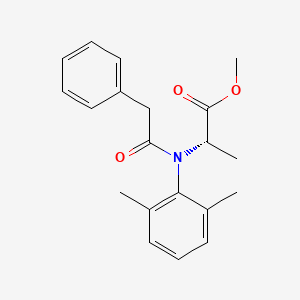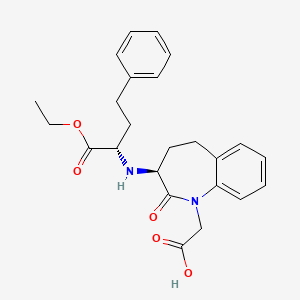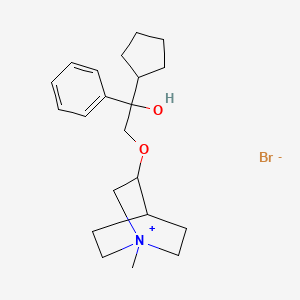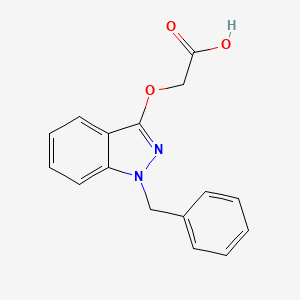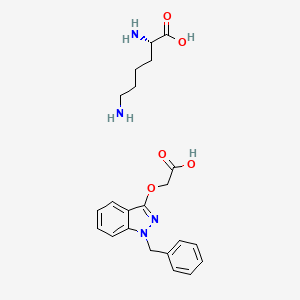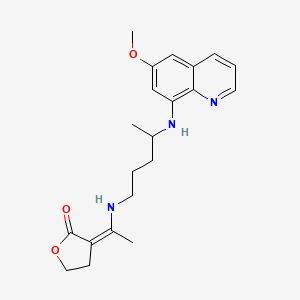
Bulaquine
説明
Bulaquine, also known as Elubaquine, is a primaquine pro-drug and an anti-malarial agent . It was developed by the Central Drug Research Institute in Lucknow . Bulaquine is marketed under the name Aablaquin . It is an effective anti-malarial drug and is a similar compound to Primaquine . Bulaquine affects multiple metabolic pathways and has inhibitory effects on Plasmodium cynomolgi infections .
Synthesis Analysis
Bulaquine is an enamine analogue of primaquine and a relatively new derivative of 8-aminioquinoline . It was synthesized at the Central Drug Research Institute in Lucknow, India .Molecular Structure Analysis
The molecular formula of Bulaquine is C21H27N3O3 . Its average mass is 369.457 Da and its mono-isotopic mass is 369.205231 Da .Chemical Reactions Analysis
High-performance liquid chromatography (HPLC) methods have been developed and validated for the simultaneous determination of Bulaquine and its metabolite primaquine in biological samples .Physical And Chemical Properties Analysis
Bulaquine has a density of 1.2±0.1 g/cm3, a boiling point of 616.7±55.0 °C at 760 mmHg, and a flash point of 326.8±31.5 °C . It has 6 hydrogen bond acceptors, 2 hydrogen bond donors, and 8 freely rotating bonds .科学的研究の応用
Gene Expression Alterations in Mice Liver
Bulaquine, an enamine analogue of primaquine, has been studied for its effect on gene expression in mice liver. This research has revealed changes in genes related to protein synthesis, cell division, and other cellular processes following acute exposure to bulaquine. Interestingly, these changes occurred without traditional markers of hepatic stress, suggesting a general hepatic response inherent in these transcriptional changes (Noel et al., 2008).
Pharmacokinetic Studies
Bulaquine has been extensively studied in pharmacokinetic research, involving its absorption, conversion, clearance, and half-life in various species like rats, rabbits, and monkeys. These studies highlight differences in how bulaquine is metabolized and excreted across different species (Mehrotra et al., 2007).
Chromatographic Assay Development
Research has been conducted to develop chromatographic assays for the simultaneous estimation of Chloroquine, Primaquine, and Bulaquine. This is significant for analyzing these antimalarial agents in combination treatments (Dwivedi et al., 2003).
Evaluation as a Gametocytocidal Agent
Bulaquine has been evaluated for its gametocytocidal action in adult patients with Plasmodium falciparum malaria. This research is crucial in understanding bulaquine's potential role in malaria treatment strategies (Gogtay et al., 2004).
Role as an Antiprotozoal Drug
Bulaquine, a primaquine pro-drug, is noted for its reduced methemoglobin toxicity and better malaria-transmission-blocking activity than primaquine. This suggests its potential broader utility as an antiprotozoal drug (Tekwani & Walker, 2006).
Comparative Drug Trials
Bulaquine has been compared with primaquine in clinical drug trials to assess their efficacy against different forms of Plasmodium vivax infection. Such comparative studies are vital for understanding the drug's relative effectiveness and potential resistance issues (Adak et al., 2001).
Liquid Chromatography-Tandem
Mass Spectrometric Assay DevelopmentA study developed a sensitive and selective liquid chromatography-tandem mass spectrometry method for estimating bulaquine and primaquine simultaneously in monkey plasma. This methodology is crucial for precise drug monitoring and pharmacokinetic studies (Nitin et al., 2003).
Pharmacokinetics in Rabbits
An HPLC assay for the simultaneous determination of bulaquine and its metabolite primaquine in rabbit plasma was developed. This study contributes to understanding the pharmacokinetics of bulaquine and its metabolism, highlighting the effect of food on its pharmacokinetics (Lal et al., 2003).
特性
IUPAC Name |
(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCOUXIGWFEYJP-SDXDJHTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bulaquine | |
CAS RN |
79781-00-3 | |
| Record name | Bulaquine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BULAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



